![molecular formula C21H19N5O5 B2613388 2-(3-ethoxy-2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-81-1](/img/structure/B2613388.png)
2-(3-ethoxy-2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(3-ethoxy-2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
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Scientific Research Applications
Purine Chemistry and Applications
Purine compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The synthesis and study of purine derivatives, including those with specific substitutions on the purine ring, have been a focal point for developing new pharmaceuticals and exploring biological mechanisms.
Antiviral and Antitumor Properties
Studies on purine derivatives have demonstrated their potential as antiviral and antitumor agents. For example, antiviral properties were observed in 9-[2-(phosphonomethoxy)alkoxy]purines, indicating the capacity of purine analogs to inhibit the replication of viruses such as herpesviruses and retroviruses (Duckworth et al., 1991). This suggests that modifications to the purine structure can lead to significant antiviral activities, which could be relevant for designing new therapeutic agents.
Synthesis and Structural Analysis
The synthesis of purine derivatives often involves innovative methods to introduce various functional groups, which can alter the biological activity of the compounds. For instance, the synthesis of polymorphic modifications of a specific purine derivative demonstrated strong diuretic properties, indicating its potential as a hypertension remedy (Shishkina et al., 2018). Such studies are crucial for understanding how structural changes to purine compounds affect their pharmacological properties.
Role in Hydrogen Bonding and Base Recognition
Purine derivatives play a critical role in hydrogen bonding and base recognition, fundamental aspects of nucleic acid chemistry and drug design. Investigations into the hydrogen bonding capabilities of purine analogs have provided insights into their interactions with nucleic acids, which is vital for designing drugs that target genetic material (Gaugain et al., 1981).
properties
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-3-31-14-9-5-8-13(17(14)27)19-23-15(18(22)28)16-20(25-19)26(21(29)24-16)11-6-4-7-12(10-11)30-2/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZBRDYLPHGZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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